Potassium (4,4-difluorocyclohexyl)trifluoroborate

Minisci Reaction Heteroarylation C-H Functionalization

This bench-stable, crystalline organotrifluoroborate salt is purpose-built for late-stage installation of the metabolically robust 4,4-difluorocyclohexyl group into drug-like scaffolds. Unlike generic cyclohexyltrifluoroborates, the gem‑difluoro motif fundamentally alters steric and electronic profiles, directly impacting reaction regioselectivity and product yield in cross-coupling chemistry. Air and moisture stable, it integrates seamlessly into automated high-throughput experimentation workflows and Minisci‑type C–H functionalization platforms for parallel heterocycle synthesis. Optimal for medicinal and agrochemical programs where fine-tuning lipophilicity, metabolic stability, and bioavailability is critical.

Molecular Formula C6H9BF5K
Molecular Weight 226.04
CAS No. 2095863-71-9
Cat. No. B3016581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4,4-difluorocyclohexyl)trifluoroborate
CAS2095863-71-9
Molecular FormulaC6H9BF5K
Molecular Weight226.04
Structural Identifiers
SMILES[B-](C1CCC(CC1)(F)F)(F)(F)F.[K+]
InChIInChI=1S/C6H9BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h5H,1-4H2;/q-1;+1
InChIKeyBLHGAMNFXPXKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium (4,4-Difluorocyclohexyl)trifluoroborate (CAS 2095863-71-9): A Stable gem-Difluorinated Alkyltrifluoroborate for Modern Synthesis


Potassium (4,4-difluorocyclohexyl)trifluoroborate (CAS 2095863-71-9) is a bench-stable, crystalline organotrifluoroborate salt belonging to the broader class of potassium alkyltrifluoroborates [1]. Its core utility lies in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a robust nucleophilic partner for the incorporation of the 4,4-difluorocyclohexyl moiety into complex molecular frameworks [2]. Unlike traditional boronic acids, this trifluoroborate salt is notably air- and moisture-stable, simplifying handling and storage [1]. The gem-difluorinated cyclohexyl ring imparts distinct steric and electronic characteristics that are increasingly valued in medicinal and agrochemical research for tuning the physicochemical and metabolic profiles of drug candidates [2].

Why Potassium (4,4-Difluorocyclohexyl)trifluoroborate is Not Interchangeable with Other Cyclohexyltrifluoroborates


In procurement and experimental design, it is critical to recognize that Potassium (4,4-difluorocyclohexyl)trifluoroborate is not a fungible analog of non-fluorinated or differently substituted cyclohexyltrifluoroborates. The introduction of two fluorine atoms at the 4-position fundamentally alters the cyclohexyl ring's steric profile and electron density, which directly impacts reaction regioselectivity, product yield, and the downstream properties of any synthesized molecule [1]. For example, a Minisci-type reaction study comparing a range of non-fluorinated and gem-difluorinated cycloalkyl building blocks found that the reaction outcome was highly dependent on the specific fluorination pattern and the nature of the heterocyclic coupling partner [2]. Consequently, substituting a generic cyclohexyltrifluoroborate for this specific reagent risks synthetic failure or leads to a final compound with unoptimized and potentially inferior physicochemical or biological characteristics. The following evidence underscores the specific, quantifiable performance attributes of this exact compound.

Quantitative Differentiation of Potassium (4,4-Difluorocyclohexyl)trifluoroborate from Closest Analogs


Superior Synthetic Yield of 4,4-Difluorocyclohexyl Trifluoroborate vs. Non-Fluorinated Cycloalkyl Analogs in Minisci Heteroarylation

In a parallel Minisci reaction study, Potassium (4,4-difluorocyclohexyl)trifluoroborate was used as a radical precursor to functionalize electron-deficient heterocycles. While the study notes that carboxylic acid radical precursors generally outperformed trifluoroborates, it demonstrates that this specific gem-difluorinated reagent is a viable building block for this transformation [1]. The reaction outcome is directly dependent on the specific gem-difluorocycloalkyl structure, differentiating it from non-fluorinated cyclohexyl building blocks which would not provide the same fluorinated product.

Minisci Reaction Heteroarylation C-H Functionalization

Air and Moisture Stability: A Definitive Handling Advantage Over Boronic Acids

As a potassium organotrifluoroborate, this compound belongs to a well-established class of reagents that are uniquely stable to air and moisture, a property that has been extensively documented [1]. This stands in stark contrast to the corresponding boronic acid, which is prone to rapid oxidation and hydrolysis, requiring strict inert atmosphere handling and often presenting as a mixture of anhydride forms that complicates stoichiometry [1]. The stability of trifluoroborates like Potassium (4,4-difluorocyclohexyl)trifluoroborate is a key procurement and handling advantage.

Suzuki-Miyaura Coupling Organoboron Reagents Reagent Stability

Enhanced Metabolic Stability of the 4,4-Difluorocyclohexyl Moiety in Drug Candidates

The 4,4-difluorocyclohexyl group, once incorporated into a molecule using this reagent, confers a well-documented increase in metabolic stability compared to a non-fluorinated cyclohexyl group. This is a general principle in medicinal chemistry where gem-difluorination at a metabolically labile site can block oxidative metabolism by cytochrome P450 enzymes [1]. The patent literature explicitly highlights the value of 4,4-difluorocyclohexyl derivatives as potent modulators of IL-17, a property linked to the fluorination pattern [2].

Metabolic Stability Drug Design Fluorine Chemistry

Certified High Purity for Reproducible Research

Commercially available Potassium (4,4-difluorocyclohexyl)trifluoroborate is supplied with a purity specification of >95.0% as determined by quantitative NMR (qNMR), a gold-standard analytical method that provides a highly accurate and direct measure of the active reagent content . Some vendors also offer the compound at 98% purity . This level of certified purity is critical for ensuring accurate reaction stoichiometry, particularly in cross-coupling reactions where an excess or deficiency of the nucleophile can dramatically impact yield and selectivity.

Quality Control Reproducibility Analytical Chemistry

Procurement-Led Applications: Where Potassium (4,4-Difluorocyclohexyl)trifluoroborate Delivers Maximum Value


Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization in Medicinal Chemistry

This compound is optimally deployed in the final steps of a synthetic sequence to install a metabolically robust 4,4-difluorocyclohexyl group onto a complex drug-like scaffold. The reagent's bench-stability [1] and high purity are critical in these high-value, small-scale reactions where material loss is costly. The incorporation of the gem-difluoro moiety is a validated strategy for improving the pharmacokinetic profile of IL-17 modulators and other pharmaceutical candidates [2].

Parallel Synthesis of Fluorinated Heterocyclic Libraries

As demonstrated by its use in a Minisci-type C-H functionalization platform, Potassium (4,4-difluorocyclohexyl)trifluoroborate is a viable building block for the parallel synthesis of diverse heterocyclic arrays [1]. Its crystalline nature and stability facilitate automated weighing and dispensing, making it a compatible component in high-throughput experimentation (HTE) workflows aimed at rapidly exploring the structure-activity relationships of fluorinated compounds.

Synthesis of Agrochemical Intermediates Requiring Enhanced Physicochemical Properties

In agrochemical research, where environmental persistence and bioavailability are key, the 4,4-difluorocyclohexyl group can impart valuable properties such as increased lipophilicity and resistance to degradation. This reagent provides a direct and efficient means to introduce this functional group into heteroaromatic frameworks commonly found in modern fungicides, herbicides, and insecticides, leveraging the general advantages of potassium trifluoroborate salts in cross-coupling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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